molecular formula C18H25Cl3N2O2 B13745185 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride CAS No. 20186-52-1

2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride

Cat. No.: B13745185
CAS No.: 20186-52-1
M. Wt: 407.8 g/mol
InChI Key: LDQUTFJLAUWSJS-UHFFFAOYSA-N
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Description

2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a cyclohexyl ester, and dichlorocarbanilic acid moieties.

Preparation Methods

The synthesis of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves several steps. One common method includes the reaction of 2,6-dichlorocarbanilic acid with 2-piperidinocyclohexanol in the presence of a suitable catalyst and solvent . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired ester. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride can be compared with other piperidine derivatives, such as:

Properties

CAS No.

20186-52-1

Molecular Formula

C18H25Cl3N2O2

Molecular Weight

407.8 g/mol

IUPAC Name

(2-piperidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride

InChI

InChI=1S/C18H24Cl2N2O2.ClH/c19-13-7-6-8-14(20)17(13)21-18(23)24-16-10-3-2-9-15(16)22-11-4-1-5-12-22;/h6-8,15-16H,1-5,9-12H2,(H,21,23);1H

InChI Key

LDQUTFJLAUWSJS-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)C2CCCCC2OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-]

Origin of Product

United States

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